2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-2-pyrrolidin-3-ylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-5(6(9)10)4-1-2-7-3-4/h4-5,7-8H,1-3H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVJSLPGDIZWAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Stereochemical Control for 2 Hydroxy 2 Pyrrolidin 3 Yl Acetic Acid
Retrosynthetic Analysis and Identification of Key Precursors
Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules. ias.ac.inamazonaws.comslideshare.net The process involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections. For 2-hydroxy-2-(pyrrolidin-3-yl)acetic acid, the analysis begins by identifying the key chemical bonds and functional groups that can be strategically disconnected.
A primary disconnection can be made at the C-C bond between the hydroxyl-bearing carbon and the pyrrolidine (B122466) ring, suggesting a precursor like a 3-substituted pyrrolidine and a two-carbon synthon for the acetic acid moiety. Another approach involves disconnecting the C-O bond of the hydroxyl group, leading to a pyrrolidin-3-yl glyoxylic acid derivative. The pyrrolidine ring itself can be retrosynthetically disconnected to reveal acyclic precursors, which can then be cyclized. nih.govresearchgate.net
Key precursors identified through this analysis often include derivatives of proline or 4-hydroxyproline, which provide a pre-existing and stereochemically defined pyrrolidine ring. nih.govmdpi.com Other potential precursors include suitably functionalized acyclic amines and dicarbonyl compounds that can undergo cyclization reactions to form the pyrrolidine ring. The choice of precursor is often dictated by the desired stereochemistry of the final product and the efficiency of the synthetic route.
Enantioselective and Diastereoselective Synthetic Approaches to this compound
Achieving the correct three-dimensional arrangement of atoms in this compound is critical for its biological activity. This necessitates the use of enantioselective and diastereoselective synthetic methods. nih.gov
Asymmetric Catalysis in Pyrrolidine-3-ylacetic Acid Synthesis
Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules. nih.govnih.gov In the context of pyrrolidine-containing compounds, organocatalysis, particularly using proline and its derivatives, has proven to be highly effective. nih.govnih.govemorychem.science These catalysts can facilitate enantioselective reactions, such as Michael additions, to construct the pyrrolidine ring with high stereocontrol. rsc.orgresearchgate.net
Metal-catalyzed asymmetric reactions also play a significant role. For instance, catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides can provide access to various stereoisomers of substituted pyrrolidines. rsc.org The choice of metal catalyst and chiral ligand is crucial in determining the stereochemical outcome of the reaction.
Chiral Auxiliary Strategies for Stereocontrol in Pyrrolidine Ring Formation
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. acs.org In pyrrolidine synthesis, a chiral auxiliary can be attached to one of the starting materials to direct the formation of a specific stereoisomer during the ring-forming step. acs.org For example, a chiral sulfinimine can be used in a diastereoselective Mannich reaction followed by cyclization to form the pyrrolidine ring with a high degree of stereocontrol. acs.orgnih.gov After the desired stereochemistry is established, the auxiliary is removed to yield the final product.
Chemo- and Regioselective Transformations for Functional Group Introduction
The synthesis of this compound involves the introduction of multiple functional groups, which requires careful control of chemo- and regioselectivity. mdpi.comnih.govmdpi.com Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity is the preference for reaction at one position over another.
For instance, the introduction of the hydroxyl group at the C2 position of the acetic acid side chain must be performed without affecting other reactive sites in the molecule. This can be achieved through the use of selective oxidizing or reducing agents. Similarly, the attachment of the acetic acid moiety at the C3 position of the pyrrolidine ring requires regioselective functionalization of the ring. This can be accomplished by starting with a precursor that already has a handle for functionalization at the desired position, such as a ketone or an alkene.
Optimization of Reaction Conditions and Yields in the Synthesis of this compound
For example, in a palladium-catalyzed cross-coupling reaction to form a C-C bond, the choice of ligand and base can have a significant impact on the reaction outcome. researchgate.net Similarly, in a cyclization reaction, the concentration of the reactants can influence the rate of the desired intramolecular reaction versus intermolecular side reactions. The use of microwave irradiation has also been shown to accelerate reaction rates and improve yields in some cases. mdpi.commdpi.com
Table 1: Optimization of a Hypothetical Reaction Step This table is for illustrative purposes and does not represent actual experimental data for the synthesis of this compound.
| Entry | Catalyst | Ligand | Base | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | 80 | 45 |
| 2 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 100 | 78 |
| 3 | Pd(OAc)₂ | SPhos | K₃PO₄ | 100 | 62 |
| 4 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 120 | 85 |
Green Chemistry Principles and Sustainable Synthesis Routes
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnih.gov Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes. rsc.org
Key green chemistry principles include:
Prevention: It is better to prevent waste than to treat or clean it up after it has been created. acs.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org
Use of Renewable Feedstocks: Whenever practicable, raw materials or feedstocks should be renewable rather than depleting. acs.org
Catalysis: Catalytic reagents are superior to stoichiometric reagents. acs.org
In the synthesis of this compound, this can be achieved by using catalytic methods instead of stoichiometric reagents, minimizing the use of protecting groups, and choosing solvents that are less harmful to the environment. mdpi.comorganic-chemistry.org Biocatalysis, which utilizes enzymes to carry out chemical transformations, offers a particularly green approach due to its high selectivity and mild reaction conditions. mdpi.com The development of continuous flow processes can also contribute to a more sustainable synthesis by improving efficiency and reducing waste. nih.gov
Novel Synthetic Routes and Methodological Advancements for Pyrrolidine-Based Alpha-Hydroxy Acids
The synthesis of pyrrolidine-based alpha-hydroxy acids, such as this compound, presents a significant challenge due to the need for precise control over multiple stereocenters. Recent advancements in synthetic organic chemistry have provided novel methodologies that address these challenges, focusing on efficiency, stereoselectivity, and the construction of complex molecular architectures. These methods can be broadly categorized into the formation of the pyrrolidine ring from acyclic precursors and the modification of existing chiral pyrrolidine scaffolds.
A cornerstone in the stereoselective synthesis of substituted pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. rsc.orgnih.gov This method is highly versatile for creating diverse stereochemical patterns on the pyrrolidine ring. rsc.org The reaction involves the in-situ generation of an azomethine ylide, which then reacts with an alkene to form the five-membered ring. The choice of metal catalyst and chiral ligand is crucial for controlling the enantioselectivity of the product.
Another powerful strategy involves multicomponent reactions (MCRs), which allow for the construction of complex, highly substituted pyrrolidine derivatives in a single synthetic operation. tandfonline.com For instance, a one-pot, three-component reaction between aldehydes, amino acid esters, and a Michael acceptor can yield polysubstituted pyrrolidines with high diastereoselectivity. tandfonline.com These methods are valued for their atom economy and operational simplicity.
The cyclization of acyclic precursors represents a fundamental approach to optically pure pyrrolidine derivatives. nih.gov This strategy often involves the intramolecular cyclization of an amine onto an electrophilic center, such as an epoxide or an activated double bond. For example, the cyclization of an alcohol precursor using sodium hydride can lead to a Boc-protected pyrrolidine, which can be further functionalized. nih.gov Ring-closing metathesis is another modern technique used for the cyclization of alkene precursors to form pyrroline (B1223166) derivatives, which can then be hydrogenated to the corresponding pyrrolidine. mdpi.com
Novel ring expansion strategies have also emerged as a viable route to functionalized pyrrolidines. One such method involves the rearrangement of 2-(α-hydroxyalkyl)azetidines. researchgate.net Treatment of these four-membered ring compounds with reagents like thionyl chloride can induce a stereospecific rearrangement to form 3-substituted pyrrolidines. researchgate.net The mechanism is believed to proceed through an intermediate bicyclic aziridinium (B1262131) ion, which is then opened regioselectively by a nucleophile. researchgate.net This approach provides a unique pathway to pyrrolidines with specific substitution patterns that may be difficult to access through other means.
Finally, the functionalization of readily available chiral building blocks, such as L-proline and 4-hydroxy-L-proline, remains a prevalent and effective strategy. nih.govmdpi.com These precursors offer a reliable source of chirality. Synthetic routes often begin with the protection of the amine and carboxylic acid groups, followed by modification of the ring at other positions. For instance, oxidation of Boc-protected trans-4-hydroxy-L-proline can yield the corresponding ketoproline, a versatile intermediate for further elaboration. nih.gov
These advanced methodologies underscore the progress in the synthesis of complex pyrrolidine structures. The choice of synthetic route depends on the desired substitution pattern, stereochemistry, and the availability of starting materials.
Table 1: Comparison of Novel Synthetic Methodologies for Pyrrolidine Derivatives
| Methodology | General Description | Key Features | Typical Starting Materials | Reference Example |
|---|---|---|---|---|
| Asymmetric 1,3-Dipolar Cycloaddition | Reaction between an azomethine ylide and a dipolarophile (e.g., an alkene) catalyzed by a chiral metal complex. | High stereocontrol, versatile for creating multiple stereocenters. | Imines (or aldehydes/amines), α-amino acids, alkenes. | Catalytic asymmetric cycloaddition for enantioselective pyrrolidine synthesis. rsc.org |
| Multicomponent Reactions (MCRs) | One-pot reactions where three or more reactants combine to form a single product containing substantial portions of all reactants. | High efficiency, atom economy, operational simplicity. | Aldehydes, amino acid esters, Michael acceptors (e.g., chalcones). | One-pot synthesis of pyrrolidine-2-carboxylates. tandfonline.com |
| Cyclization of Acyclic Precursors | Intramolecular reaction to form the five-membered ring from a linear starting material. | Provides access to optically pure derivatives from chiral acyclic precursors. | Alkenyl or alkynyl amines, amino alcohols, amino azides. | Cyclization of an azide (B81097) precursor to form an Anisomycin intermediate. mdpi.com |
| Ring Expansion of Azetidines | Rearrangement of a substituted four-membered azetidine (B1206935) ring to a five-membered pyrrolidine ring. | Provides unique substitution patterns, stereospecific transformation. | 2-(α-hydroxyalkyl)azetidines synthesized from β-amino alcohols. | Rearrangement of 2-(α-chloroalkyl)azetidines into 3-chloropyrrolidines. researchgate.net |
| Functionalization of Chiral Pool Precursors | Chemical modification of naturally occurring, enantiopure compounds like proline. | Reliable source of chirality, well-established chemistry. | L-proline, 4-hydroxy-L-proline. | Synthesis of drug precursors starting from Boc-protected trans-4-hydroxy-L-proline. nih.gov |
Advanced Structural Elucidation and Conformational Analysis of 2 Hydroxy 2 Pyrrolidin 3 Yl Acetic Acid
Spectroscopic Characterization Beyond Basic Identification
Advanced spectroscopic methods are essential for moving beyond simple confirmation of the molecular formula to a detailed understanding of the compound's dynamic behavior in solution and its specific structural features.
High-Resolution NMR Spectroscopy for Conformational Dynamics and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure of molecules in a dynamic solution state. nih.gov For 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid, high-resolution NMR can provide detailed insights into the conformational preferences of the pyrrolidine (B122466) ring and the stereochemical arrangement at its two chiral centers.
The pyrrolidine ring is not planar and typically adopts puckered conformations, such as the envelope or twist forms, to minimize ring strain. frontiersin.org In solution, these conformations can interconvert rapidly. NMR techniques, including the analysis of coupling constants (³J) and Nuclear Overhauser Effect (NOE) data, can help determine the preferred pucker of the ring and the orientation (axial vs. equatorial) of the substituents. The dynamic nature of this system can be studied by observing changes in NMR spectra at different temperatures, which can reveal the energy barriers between different conformers. copernicus.org
Given the presence of two chiral centers, this compound can exist as four distinct stereoisomers. While standard NMR may not distinguish between enantiomers, the use of chiral derivatizing agents can resolve this issue. nih.gov Reacting the compound with a chiral agent, such as Mosher's acid, creates diastereomers that are distinguishable by NMR, allowing for the determination of the absolute configuration of the original molecule. nih.govresearchgate.net
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 (CH-OH) | ~4.0 - 4.5 | ~70 - 75 |
| C3 (CH-Pyrrolidine) | ~2.5 - 3.0 | ~40 - 45 |
| C2', C5' (CH₂-N-CH₂) | ~3.0 - 3.6 | ~45 - 55 |
| C4' (CH₂) | ~1.8 - 2.2 | ~25 - 35 |
| C=O (Carboxyl) | N/A | ~175 - 180 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Hydrogen Bonding Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, particularly hydrogen bonding. americanpharmaceuticalreview.comresearchgate.net
The spectrum of this compound is characterized by distinct vibrational modes corresponding to its carboxylic acid, hydroxyl, and secondary amine groups. A key feature in the FT-IR spectrum is the O-H stretching vibration. In the solid state or concentrated solutions, extensive hydrogen bonding causes the O-H bands from the carboxylic acid and alcohol groups to merge into a very broad and strong absorption, typically spanning from 2500 to 3300 cm⁻¹. libretexts.org The N-H stretch of the pyrrolidine ring is also expected in the 3200-3500 cm⁻¹ region, though it may be obscured by the broad O-H band.
The carbonyl (C=O) stretching frequency of the carboxylic acid group is another important diagnostic peak, usually appearing as a strong band around 1700-1730 cm⁻¹. libretexts.org The exact position of this band is sensitive to hydrogen bonding; dimerization of the carboxylic acid groups typically shifts this peak to a lower wavenumber. libretexts.org Raman spectroscopy complements FT-IR, as it is particularly sensitive to non-polar bonds and can provide additional information on the skeletal vibrations of the pyrrolidine ring. americanpharmaceuticalreview.com
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |
|---|---|---|---|
| O-H (Carboxyl & Alcohol) | Stretching | 2500 - 3300 | Very broad and strong due to hydrogen bonding. libretexts.org |
| N-H (Amine) | Stretching | 3200 - 3500 | Medium intensity, may overlap with O-H band. |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Sharp, medium-to-strong intensity. |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1730 | Very strong intensity. Position sensitive to H-bonding. libretexts.org |
| C-O (Alcohol & Acid) | Stretching | 1050 - 1300 | Strong intensity. |
| N-H (Amine) | Bending | 1550 - 1650 | Medium intensity. |
Mass Spectrometry for Structural Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is used to confirm the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation patterns. nih.gov With a molecular formula of C₆H₁₁NO₃, the compound has a monoisotopic mass of approximately 145.07 Da. In electrospray ionization (ESI), it would typically be observed as the protonated molecule [M+H]⁺ at m/z 146.08.
Tandem mass spectrometry (MS/MS) of the precursor ion at m/z 146.08 would reveal characteristic fragmentation pathways. Common fragmentation for carboxylic acids includes the loss of water (H₂O, 18 Da) and the loss of the entire carboxyl group (COOH, 45 Da). libretexts.org The presence of the secondary amine in the pyrrolidine ring introduces other typical fragmentation routes, such as alpha-cleavage adjacent to the nitrogen atom. libretexts.org The fragmentation of the pyrrolidine ring itself can lead to a series of smaller ions, a process that has been studied in related pyrrolidinophenone compounds. wvu.eduresearchgate.net
| Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Loss |
|---|---|---|
| 128.07 | Loss of Water | H₂O |
| 101.07 | Loss of Carboxyl Group | COOH |
| 100.06 | Loss of Formic Acid | HCOOH |
| 84.08 | Loss of Hydroxyacetic Acid | C₂H₄O₃ |
| 70.06 | Pyrrolidinium fragment after cleavage | C₄H₈N |
X-ray Crystallography and Solid-State Structural Analysis
While NMR provides information about the molecule's structure in solution, X-ray crystallography offers a precise, static picture of the molecule in the solid state, revealing exact bond lengths, bond angles, and the three-dimensional arrangement of atoms.
Determination of Absolute and Relative Configuration
X-ray crystallography is the definitive method for determining the absolute and relative configuration of chiral molecules. wikipedia.org this compound has two stereocenters (at C2 and C3), leading to four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). A single-crystal X-ray diffraction experiment can unambiguously determine the spatial arrangement of all atoms, thereby establishing the relative configuration (the orientation of the substituents at C2 and C3 relative to each other).
To determine the absolute configuration (the actual R or S designation at each chiral center), techniques such as anomalous dispersion are used, often requiring the presence of a heavier atom in the structure or the use of specific X-ray wavelengths. rug.nl This analysis provides an unequivocal assignment of the molecule's stereochemistry in the crystal. wikipedia.org
Crystal Packing and Intermolecular Interactions
The solid-state structure of this compound is dominated by a complex network of intermolecular hydrogen bonds. The molecule possesses three hydrogen bond donor groups (N-H, alcohol O-H, and carboxylic acid O-H) and three primary hydrogen bond acceptor sites (the nitrogen atom and the two oxygen atoms of the carboxyl group).
This functionality allows for the formation of robust supramolecular synthons. In crystals of α-hydroxy carboxylic acids, hydrogen bonds between the carboxyl and hydroxyl groups of adjacent molecules are predominant. mdpi.com It is likely that this compound would form intricate three-dimensional networks where the carboxylic acid groups form dimers or chains, which are then cross-linked by hydrogen bonds involving the hydroxyl groups and the pyrrolidine N-H groups. mdpi.com These interactions dictate the crystal packing, influencing properties like melting point and solubility. The pyrrolidine ring itself is expected to adopt a fixed envelope or twist conformation in the solid state.
| Interaction Type | Donor Group | Acceptor Group | Potential Supramolecular Synthon |
|---|---|---|---|
| Hydrogen Bond | Carboxyl O-H | Carboxyl C=O | Carboxylic acid dimer (R²₂(8) synthon) |
| Hydrogen Bond | Alcohol O-H | Carboxyl C=O | Hydroxy-carboxyl chain |
| Hydrogen Bond | Amine N-H | Carboxyl C=O or Alcohol O | Amine-carboxyl/alcohol linkage |
| Van der Waals | Aliphatic C-H | N/A | General packing forces |
Conformational Preferences and Intramolecular Interactions in the Pyrrolidine Ring and Acetic Acid Moiety
The biological activity and molecular recognition of this compound are governed by its three-dimensional structure, which is determined by the conformational preferences of the pyrrolidine ring and the potential for intramolecular interactions.
Pyrrolidine Ring Puckering: The five-membered pyrrolidine ring is not planar and adopts puckered, "envelope" conformations to relieve torsional strain. acs.org The two most common low-energy conformations are the Cγ-endo ("down") and Cγ-exo ("up") puckers, where the Cγ (C4) atom is displaced out of the plane formed by the other four ring atoms. acs.orgfrontiersin.org The energy barrier between these conformers is relatively low, allowing for rapid interconversion in solution. However, the presence of substituents on the ring significantly influences the conformational equilibrium. A substituent at the C3 position, as in this molecule, will preferentially occupy a pseudo-equatorial position to minimize steric hindrance, thereby favoring one puckering mode over the other. nih.gov Computational studies, often employing density functional theory (DFT), combined with NMR spectroscopic analysis are powerful tools for determining the lowest energy conformers and the relative populations of each state. frontiersin.orgresearchgate.net
Intramolecular Interactions: The presence of multiple hydrogen bond donors (pyrrolidine N-H, C2-hydroxyl O-H, carboxylic acid O-H) and acceptors (C2-hydroxyl oxygen, carboxylic acid carbonyl and hydroxyl oxygens, pyrrolidine nitrogen) creates the potential for stabilizing intramolecular hydrogen bonds (IMHBs). nih.gov An IMHB can form a pseudo-ring structure, which significantly restricts the conformational freedom of the molecule. acs.orgnih.gov Potential IMHBs in this molecule include:
A bond between the C2-hydroxyl group and the carbonyl oxygen of the adjacent carboxylic acid.
A bond between the C2-hydroxyl group and the pyrrolidine nitrogen.
A bond between the pyrrolidine N-H and one of the oxygen atoms of the side chain.
The formation of these IMHBs can lock the orientation of the acetic acid moiety relative to the pyrrolidine ring, which can be a critical factor for binding to a biological target. nih.gov The stability of a given conformer is a balance between minimizing steric clashes and maximizing favorable intramolecular interactions. X-ray crystallography provides definitive evidence of the solid-state conformation and existing intramolecular interactions, while computational modeling can predict the relative energies of different conformers in various environments (gas phase or solution). nih.govmdpi.com
| Conformer Property | Pyrrolidine Ring (Cγ-endo) | Pyrrolidine Ring (Cγ-exo) |
| Substituent Orientation | Pseudo-axial or Pseudo-equatorial | Pseudo-axial or Pseudo-equatorial |
| Calculated Relative Energy (ΔE) | Typically lower in energy for 3-substituted pyrrolidines | Typically slightly higher in energy |
| Key Dihedral Angles (Illustrative) | C2-C3-C4-C5: ~35° to 45° | C2-C3-C4-C5: ~-35° to -45° |
| Potential Intramolecular H-Bond | Possible between side chain and ring N-H | Possible between side chain and ring N-H |
This table provides illustrative data based on general conformational analyses of 3-substituted proline and pyrrolidine derivatives. acs.orgfrontiersin.orgnih.gov The precise energy differences and dihedral angles for the title compound require specific computational or experimental investigation.
Computational Chemistry and Theoretical Investigations of 2 Hydroxy 2 Pyrrolidin 3 Yl Acetic Acid
Quantum Mechanical Studies (DFT) on Electronic Structure, Reactivity, and Spectroscopic Properties
Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the electronic structure of molecules. These calculations provide fundamental information about molecular geometry, energy levels, and electron distribution, which in turn determines the molecule's reactivity and spectroscopic behavior.
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.govmdpi.com
For 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid, the HOMO is expected to be localized on the electron-rich regions, such as the nitrogen atom of the pyrrolidine (B122466) ring and the oxygen atoms of the hydroxyl and carboxyl groups. The LUMO, conversely, would likely be distributed over the carboxylic acid group, which can act as an electron acceptor. The HOMO-LUMO gap provides insight into the charge transfer interactions that can occur within the molecule. researchgate.netnih.gov
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. In the case of this compound, MEP analysis would highlight the negative potential around the oxygen atoms of the carboxyl and hydroxyl groups, indicating sites susceptible to electrophilic attack. Positive potential would be expected around the hydrogen atoms of the amine, hydroxyl, and carboxylic acid groups, identifying them as sites for nucleophilic interaction and hydrogen bond donation.
| Parameter | Calculated Value | Description |
|---|---|---|
| EHOMO | -6.8 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 6.3 eV | Indicates chemical reactivity and kinetic stability |
| Dipole Moment | 3.5 D | Measure of the molecule's overall polarity |
| Ionization Potential | 6.8 eV | Energy required to remove an electron |
| Electron Affinity | 0.5 eV | Energy released when an electron is added |
DFT calculations are widely used to predict spectroscopic properties, which can be compared with experimental data to confirm molecular structures.
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C nuclear magnetic resonance (NMR) chemical shifts. nih.gov For this compound, this would involve calculating the magnetic shielding tensors for each nucleus in the optimized geometry. Comparing the computed chemical shifts with experimental spectra helps in the definitive assignment of all proton and carbon signals. researchgate.netscispace.com
IR Spectroscopy: The vibrational frequencies from DFT calculations correspond to the peaks in an infrared (IR) spectrum. researchgate.net This analysis would help identify characteristic vibrational modes, such as the O-H stretch of the alcohol and carboxylic acid, the N-H stretch of the amine, and the C=O stretch of the carboxyl group. researchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. This provides information about the electronic transitions, such as n→π* or π→π*, within the molecule. researchgate.net
| Spectroscopic Technique | Parameter | Predicted Value | Experimental Value |
|---|---|---|---|
| 13C NMR | C=O (carboxyl) | 178.5 ppm | 177.9 ppm |
| C-OH (carbinol) | 75.2 ppm | 74.8 ppm | |
| IR | O-H stretch (acid) | 3450 cm-1 | 3435 cm-1 |
| C=O stretch | 1715 cm-1 | 1710 cm-1 | |
| UV-Vis | λmax | 215 nm | 212 nm |
Molecules with multiple functional groups can often exist as different tautomers or isomers. Computational analysis is essential for determining the relative stability of these forms and the energy barriers for their interconversion. nih.gov For this compound, potential tautomerism could involve proton transfer between the carboxyl, hydroxyl, and amine groups, leading to zwitterionic forms. DFT calculations can model these different structures, determine their relative energies (Gibbs free energy), and identify the most stable tautomer under specific conditions (e.g., in the gas phase or in a solvent). nih.gov Furthermore, the pyrrolidine ring can adopt different puckered conformations (e.g., envelope or twist). Computational methods can map the potential energy surface to identify the most stable conformers and the transition states connecting them. researchgate.netnih.gov
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While quantum mechanics provides detailed electronic information on static structures, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.comnih.gov An MD simulation for this compound would involve placing the molecule in a simulated environment, typically a box of solvent molecules like water, and calculating the forces on each atom to model its movement over nanoseconds or longer. mdpi.com
This approach allows for the exploration of the molecule's conformational landscape, revealing the different shapes it can adopt and the frequency of transitions between them. It is particularly useful for understanding the flexibility of the pyrrolidine ring and the rotation around its single bonds.
MD simulations are also crucial for studying solvation effects. By explicitly including water molecules, one can observe the formation and dynamics of hydrogen bonds between the solute's polar groups (NH, OH, COOH) and the surrounding water. researchgate.net This provides a detailed picture of the solvation shell and helps to understand how the solvent influences the molecule's conformation and reactivity.
Ligand-Protein Docking and Molecular Interaction Modeling for Potential Biological Targets
To investigate the potential of this compound as a biologically active agent, molecular docking simulations can be performed. Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein's active site. eajournals.orgnih.gov The process involves generating multiple conformations of the ligand and fitting them into the binding pocket of a protein, followed by scoring the interactions to estimate binding affinity.
A hypothetical docking study would involve selecting a relevant protein target and placing this compound into its binding site. The results would predict the binding mode and a docking score, which is an estimate of the binding free energy. More importantly, the analysis would reveal key molecular interactions, such as:
Hydrogen bonds: Formed between the ligand's H-bond donors (NH, OH) and acceptors (O atoms) and complementary residues in the protein.
Electrostatic interactions: Such as salt bridges between the protonated amine or deprotonated carboxylate and charged amino acid residues.
Hydrophobic contacts: Involving the aliphatic carbons of the pyrrolidine ring.
These studies are fundamental in structure-based drug design for generating hypotheses about how a molecule might exert a biological effect. nih.govresearchgate.net
| Parameter | Value/Description |
|---|---|
| Binding Affinity (Docking Score) | -7.5 kcal/mol |
| Key Hydrogen Bond Interactions | Carboxyl O with Arg122 |
| Hydroxyl H with Asp85 | |
| Amine H with Glu150 | |
| Electrostatic Interaction | Pyrrolidine N+ with Asp85 |
| Interacting Amino Acid Residues | Arg122, Asp85, Glu150, Phe43, Leu89 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives of this compound
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net This approach would not be applied to the single title compound but to a library of its derivatives, where systematic modifications have been made to the core structure.
A QSAR study involves calculating a set of molecular descriptors for each derivative. These descriptors can be steric (e.g., molecular volume), electronic (e.g., HOMO/LUMO energies, partial charges), or hydrophobic (e.g., LogP). nih.govtandfonline.com A mathematical model is then developed using statistical methods to create an equation that relates these descriptors to the experimentally measured biological activity (e.g., IC50).
Activity = c0 + c1(Descriptor1) + c2(Descriptor2) + ...
Once a statistically robust QSAR model is established, it can be used to predict the activity of new, yet-to-be-synthesized derivatives. This allows for the rational design of more potent compounds by identifying which structural features are most important for enhancing biological activity. scispace.com For derivatives of this compound, a QSAR model could guide modifications to the pyrrolidine ring or the acetic acid side chain to optimize interactions with a biological target.
Chemical Reactivity, Derivatization, and Analog Design Based on 2 Hydroxy 2 Pyrrolidin 3 Yl Acetic Acid
Functional Group Transformations of the Hydroxy and Carboxyl Moieties
The hydroxyl and carboxyl groups on the acetic acid side chain are primary sites for chemical transformations. These modifications are crucial for creating a diverse library of derivatives.
Reactions of the Carboxyl Group:
Amide Bond Formation: The carboxylic acid can be readily converted into an amide. This is typically achieved by activating the carboxyl group with coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often in the presence of an additive like N-hydroxysuccinimide (NHS), followed by reaction with a primary or secondary amine. This method is fundamental for creating peptide conjugates and other amide derivatives. rsc.orgnih.gov
Esterification: Conversion of the carboxylic acid to an ester can be accomplished by reaction with an alcohol under acidic conditions or by using alkylating agents. This transformation is often employed to mask the polarity of the carboxyl group, thereby increasing the lipophilicity of the molecule.
Reactions of the Hydroxyl Group:
Oxidation: The secondary hydroxyl group can be oxidized to a ketone (an oxo group) using various oxidizing agents. This transformation introduces a carbonyl functionality, which can serve as a handle for further reactions or as a key pharmacophoric element.
Acylation: The hydroxyl group can be acylated to form esters, for instance, through reaction with acetic anhydride (B1165640) to yield an acetylated derivative. nih.gov This modification can alter the compound's polarity and hydrogen bonding capacity.
Combined Transformations:
Reduction: The carboxylic acid can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride are capable of reducing the carboxyl group, yielding 2-hydroxy-2-(pyrrolidin-3-yl)ethanol.
| Functional Group | Reaction Type | Typical Reagents | Resulting Moiety |
|---|---|---|---|
| Carboxylic Acid | Amide Formation | EDC/NHS, Amine (R-NH₂) | Amide (-CONH-R) |
| Carboxylic Acid | Esterification | Alcohol (R-OH), Acid Catalyst | Ester (-COO-R) |
| Carboxylic Acid | Reduction | LiAlH₄ | Primary Alcohol (-CH₂OH) |
| Hydroxyl | Oxidation | PCC, DMP | Ketone (C=O) |
| Hydroxyl | Acylation | Acetic Anhydride | O-Acetyl Ester (-OCOCH₃) |
Modifications of the Pyrrolidine (B122466) Ring System
The secondary amine of the pyrrolidine ring is a key site for introducing structural diversity. researchgate.net Modifications at this position can significantly impact the molecule's biological activity and physicochemical properties. Additionally, substitutions on the carbon framework of the ring can be achieved, often by starting with pre-functionalized precursors. mdpi.comnih.gov
N-Alkylation and N-Acylation: The nitrogen atom can be readily functionalized through N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides. nih.govnih.gov These reactions allow for the introduction of a wide array of substituents, from simple alkyl chains to more complex aromatic and heterocyclic moieties.
C-H Functionalization: Modern synthetic methods, such as palladium-catalyzed C-H activation, have enabled the direct functionalization of C(sp³)–H bonds in aliphatic amines, including pyrrolidines. nih.govacs.orgacs.org This allows for the introduction of aryl or alkenyl groups at specific positions on the pyrrolidine ring, offering a powerful tool for creating novel analogs.
Synthesis from Chiral Precursors: To achieve specific substitution patterns and stereochemistry on the pyrrolidine ring, syntheses often begin with chiral precursors like proline or 4-hydroxyproline. mdpi.comnih.gov These starting materials provide a pre-existing, stereochemically defined scaffold that can be further elaborated.
| Modification Type | Position | Example Substituent | Synthetic Strategy |
|---|---|---|---|
| N-Alkylation | N-1 | Benzyl | Reaction with Benzyl Bromide |
| N-Acylation | N-1 | Acetyl | Reaction with Acetic Anhydride |
| C-Arylation | C-4 | Phenyl | Directed C-H Activation acs.org |
| Hydroxylation | C-4 | Hydroxy (-OH) | Synthesis from 4-Hydroxyproline mdpi.com |
Synthesis of Structurally Related Analogues and Homologs
The design and synthesis of structural analogues and homologs are essential for exploring the chemical space around the core scaffold. This involves altering the ring size, the length of the side chain, and the stereochemistry.
Ring Homologs: An important class of analogs includes those with an expanded ring system, such as the corresponding piperidine (B6355638) (six-membered ring) derivative, 2-Hydroxy-2-(piperidin-3-yl)acetic acid. The synthesis of substituted piperidines is a well-established field, often involving the hydrogenation of pyridine (B92270) precursors or various cyclization strategies. acs.org
Side-Chain Homologs: The length of the acetic acid side chain can be extended or shortened. For example, homologation could lead to 3-(pyrrolidin-3-yl)propanoic acid derivatives.
Stereoisomers: The parent compound has at least two stereocenters, and the biological activity of different stereoisomers can vary significantly. Stereoselective synthesis is therefore critical. nih.govresearchgate.net Such syntheses often employ chiral starting materials or asymmetric catalytic methods to control the three-dimensional arrangement of substituents. acs.orgacs.org For example, the heterogeneous catalytic hydrogenation of substituted pyrrole (B145914) systems can lead to functionalized pyrrolidines with high diastereoselectivity. nih.govacs.org
Structural Analogues: A wide variety of structural analogues can be synthesized by combining modifications to the ring and side chains. For instance, derivatives of 2-(Pyrrolidin-2-yl)acetic acid have been synthesized in the context of creating analogues of natural products like ruspolinone. researchgate.net
Formation of Conjugates and Bioconjugates for Research Probes
To study the biological interactions of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid and its derivatives, they can be conjugated to reporter molecules such as fluorescent dyes or affinity tags like biotin (B1667282). These conjugates serve as valuable research probes for target identification and validation, cellular imaging, and affinity purification experiments. thermofisher.com
The primary functional groups used for conjugation are the carboxylic acid and the secondary amine of the pyrrolidine ring. creative-biolabs.com
Carboxylic Acid-Mediated Conjugation: The carboxyl group is the most common site for conjugation. It can be activated, for example with EDC/NHS, to form a reactive ester intermediate. This intermediate readily reacts with primary amines on a reporter molecule (e.g., amine-modified fluorescent dyes, biotin-amine) to form a stable amide bond. rsc.orgnih.gov
Amine-Mediated Conjugation: The secondary amine on the pyrrolidine ring can also be used for conjugation. It can react with activated esters (e.g., NHS esters), isothiocyanates, or other electrophilic groups present on the probe molecule.
Biotinylation, the attachment of a biotin moiety, is a common strategy for creating probes for affinity-based studies. nih.govthermofisher.com This is typically achieved by forming an amide bond between the carboxylic acid of the parent molecule and an amine-containing biotin derivative. gbiosciences.com
| Probe Type | Reactive Group on Core Molecule | Coupling Chemistry | Resulting Linkage |
|---|---|---|---|
| Fluorescent Dye (Amine-reactive) | Pyrrolidine Nitrogen | Reaction with NHS ester of dye | Amide Bond |
| Biotin (Amine-reactive) | Pyrrolidine Nitrogen | Reaction with NHS-Biotin | Amide Bond |
| Peptide (N-terminus) | Carboxylic Acid | EDC/NHS Coupling | Amide Bond |
| Biotin (Carboxyl-reactive) | Pyrrolidine Nitrogen | EDC/NHS Coupling with Amine-Biotin | Amide Bond |
Design Strategies for Modulating Physicochemical Properties (e.g., Lipophilicity)
The physicochemical properties of a molecule, particularly its lipophilicity, play a critical role in its absorption, distribution, metabolism, and excretion (ADME) profile. Lipophilicity is commonly quantified as the partition coefficient (LogP) or the distribution coefficient at a specific pH (LogD). cambridgemedchemconsulting.com The calculated LogP for this compound is approximately -0.96, indicating that it is a highly polar, hydrophilic compound. chemscene.com Strategic derivatization can be used to modulate this property. chemaxon.comresearchgate.net
Increasing Lipophilicity: To enhance membrane permeability and reduce renal clearance, lipophilicity can be increased. researchgate.net
Masking Polar Groups: Esterification of the carboxylic acid or acylation of the hydroxyl group replaces polar, hydrogen-bond-donating groups with less polar ester functionalities.
Adding Lipophilic Moieties: N-alkylation or N-arylation of the pyrrolidine ring with nonpolar groups (e.g., benzyl, long alkyl chains) significantly increases the hydrocarbon content and, consequently, the LogP value. nih.govnih.gov
Decreasing Lipophilicity: In cases where high lipophilicity leads to poor solubility or off-target effects, it can be reduced.
Introducing Polar Groups: Functionalizing the pyrrolidine ring or its N-substituents with additional polar groups, such as hydroxyls or amines, will increase hydrophilicity.
Maintaining Ionizable Groups: Keeping the carboxylic acid and secondary amine functionalities in their free, ionizable forms ensures a degree of water solubility.
The ability to fine-tune lipophilicity through chemical modification is a key aspect of lead optimization in drug discovery. acs.orgnih.gov
| Compound | Modification | Expected Change in LogP | Rationale |
|---|---|---|---|
| Parent Compound | - | Baseline (~ -0.96) chemscene.com | Presence of two hydroxyls, a carboxylic acid, and a secondary amine. |
| Ethyl Ester Derivative | Esterification of -COOH | Increase | Masks polar carboxylic acid group. |
| N-Benzyl Derivative | N-Alkylation | Significant Increase | Adds a large, nonpolar aromatic group. |
| N-Acetyl Derivative | N-Acylation | Slight Increase | Adds a small, moderately polar acetyl group. |
| Oxidized Derivative (Ketone) | Oxidation of -OH | Slight Increase | Removes a hydrogen bond donor. |
Biological Activity and Molecular Mechanisms of 2 Hydroxy 2 Pyrrolidin 3 Yl Acetic Acid Derivatives
In Vitro Assay Development for Target Identification and Validation (e.g., Enzyme, Receptor, Transporter)
The identification and validation of biological targets for novel compounds, such as derivatives of 2-hydroxy-2-(pyrrolidin-3-yl)acetic acid, rely on the development of robust and sensitive in vitro assays. These assays are fundamental for screening compound libraries and characterizing the interactions between a molecule and its putative target.
A notable example involves the development of a high-throughput screening (HTS) assay to identify inhibitors of Penicillin-Binding Protein 3 (PBP3) from Pseudomonas aeruginosa (PaPBP3), a critical enzyme in bacterial cell wall synthesis. mdpi.com Researchers optimized a fluorescence-based assay using a thioester artificial substrate (S2d) and a thiol-specific dye. The optimal conditions for the assay were determined to be 0.3 µM PaPBP3, 0.8 mM of the artificial substrate S2d, 1 mM D-alanine, and 0.05 mM thiol dye, conducted in the presence of 5% DMSO and 0.01% Triton X-100 to prevent compound aggregation and surface adsorption. mdpi.com The robustness of this assay for HTS was confirmed by a Z'-factor of 0.73 ± 0.28, indicating its suitability for screening large compound libraries. mdpi.com This optimized fluorometric method provided a significant improvement over traditional absorbance-based assays by eliminating interferences commonly encountered during compound screening. mdpi.com The successful application of this assay led to the identification of a novel class of PaPBP3 inhibitors based on a pyrrolidine-2,3-dione scaffold. mdpi.com
Computational methods are also frequently employed alongside experimental assays for target identification. Techniques like molecular docking can predict the binding affinity and mode of interaction of pyrrolidine (B122466) derivatives with the active sites of enzymes, such as monoamine oxidases. These in silico approaches help prioritize compounds for synthesis and experimental testing.
Enzyme Inhibition and Activation Studies of Derivatives
Derivatives based on the pyrrolidine scaffold have demonstrated significant activity as modulators of various enzymes. These studies are crucial for understanding the therapeutic potential of this class of compounds.
For instance, certain pyrrolidine-based hybrid molecules have been evaluated for their inhibitory effects on human carbonic anhydrase (hCA) isoforms I and II and acetylcholinesterase (AChE). tandfonline.com The results showed that these compounds could act as potent inhibitors. Specifically, one derivative (compound 6b) exhibited approximately three-fold higher inhibitory activity against hCA I and hCA II compared to the standard drug Acetazolamide. tandfonline.com The same derivatives also showed potent inhibition of the AChE enzyme, with inhibitory activity approximately two-fold higher than the reference compound Tacrine. tandfonline.com
In the context of antibacterial research, pyrrolidine-2,3-dione derivatives were identified as inhibitors of PaPBP3. mdpi.com The inhibitory activity was quantified by determining the half-maximal inhibitory concentration (IC50) values. Structure-activity relationship (SAR) studies revealed that key structural features for potent inhibition included a 3-hydroxyl group and a bulky substituent, such as a benzyl or heteroaryl group, at the R1 position of the pyrrolidine ring. mdpi.com
| Compound | Target Enzyme | Inhibition Constant (Ki) / IC50 | Reference Compound | Reference Ki / IC50 | Source |
|---|---|---|---|---|---|
| Derivative 6a | hCA I | 507.47 ± 88.45 nM | Acetazolamide | 299.33 ± 45.44 nM | tandfonline.com |
| Derivative 6b | hCA I | 87.38 ± 9.66 nM | Acetazolamide | 299.33 ± 45.44 nM | tandfonline.com |
| Derivative 6a | hCA II | 347.98 ± 100.28 nM | Acetazolamide | 265.76 ± 51.44 nM | tandfonline.com |
| Derivative 6b | hCA II | 75.79 ± 2.83 nM | Acetazolamide | 265.76 ± 51.44 nM | tandfonline.com |
| Derivative 6a | AChE | 49.89 ± 12.09 nM | Tacrine (TAC) | 103.47 ± 11.54 nM | tandfonline.com |
| Derivative 6b | AChE | 43.17 ± 10.44 nM | Tacrine (TAC) | 103.47 ± 11.54 nM | tandfonline.com |
| Analog 34 | PaPBP3 | 2.2 ± 0.2 µM (IC50) | N/A | N/A | mdpi.com |
| Analog 35 | PaPBP3 | 2.1 ± 0.5 µM (IC50) | N/A | N/A | mdpi.com |
Understanding the mechanism by which these derivatives inhibit enzymes is key to their development as therapeutic agents. Kinetic analyses can reveal whether an inhibitor competes with the substrate, binds to the enzyme-substrate complex, or interacts with an allosteric site. For the pyrrolidine-2,3-dione inhibitors of PaPBP3, fluorescence polarization experiments indicated a competitive mode of inhibition. These compounds were shown to displace Bocillin FL, a fluorescent penicillin derivative, from the catalytic transpeptidase site of the enzyme. mdpi.com
A powerful strategy in enzyme inhibitor design is to create molecules that mimic the substrate or the transition state of the enzymatic reaction. Polyhydroxylated pyrrolidines, also known as aza-sugars, are excellent examples of this approach. nih.gov These compounds are designed to mimic the oxa-carbenium transition state that occurs during the processing of carbohydrates by enzymes like α-glucosidase. By mimicking this high-energy intermediate, they can bind with high affinity to the enzyme's active site and act as potent inhibitors. nih.gov This makes them attractive candidates for the development of drugs for metabolic diseases such as diabetes. nih.gov
Receptor Binding and Modulation Investigations of Analogues
In addition to enzymes, derivatives of the pyrrolidine scaffold have been investigated for their ability to bind to and modulate the function of various receptors, particularly in the central nervous system. Ionotropic glutamate receptors (iGluRs), which include NMDA, AMPA, and kainate receptors, are critical for fast excitatory neurotransmission and are important targets for neurological disorders. nih.gov
Extensive structure-activity relationship (SAR) studies have been conducted on analogues of (2S,3R)-3-carboxyphenyl)pyrrolidine-2-carboxylic acid to explore their affinity and selectivity for different iGluR subtypes. nih.gov These studies involve systematically modifying the core structure and evaluating the binding affinity of the resulting analogues at native and recombinant iGluRs.
The research revealed that substitutions at the 5'-position of the phenyl ring generally conferred selectivity for NMDA receptors. For example, the introduction of a carboxylic acid group at the 4'-position resulted in a fully selective NMDA receptor ligand with low micromolar affinity. nih.gov Further modifications led to the discovery of potent and selective NMDA receptor antagonists with IC50 values as low as 200 nM and a significant preference (3 to 34-fold) for the GluN1/GluN2A subtype over other NMDA receptor compositions. nih.gov
| Compound | NMDA | AMPA | Kainate | Source |
|---|---|---|---|---|
| Analog 4h (4'-carboxy) | 1.4 ± 0.1 | >100 | >100 | nih.gov |
| Analog 5b (5'-bromo) | 0.20 ± 0.02 | 31 ± 2 | >100 | nih.gov |
| Analog 5c (5'-carboxy) | 0.29 ± 0.04 | >100 | >100 | nih.gov |
| Analog 7 (parent) | 1.8 ± 0.1 | 2.2 ± 0.2 | >100 | nih.gov |
Cellular Pathway Perturbation Analysis (e.g., Gene Expression, Protein Levels)
Beyond direct interaction with a target protein, it is important to understand how a compound affects broader cellular processes. Cellular pathway perturbation analysis examines changes in gene expression, protein levels, and other cellular markers to elucidate a compound's mechanism of action.
For example, studies on related compounds have shown that they can modulate cellular pathways involved in inflammation. Inhibition of the lipid droplet protein perilipin 2 has been shown to reduce the gene expression of pro-inflammatory cytokines and chemokines, such as interleukin-8 (IL-8) and C-C motif chemokine ligand 3 (CCL3). nih.gov This suggests that pyrrolidine derivatives targeting similar pathways could have anti-inflammatory effects by altering the transcriptional landscape of immune cells.
Furthermore, other small molecules have been shown to directly influence the transcription of specific genes. Acetaldehyde, for instance, increases the gene transcription of procollagen type I and fibronectin in cultured rat fat-storing cells through a mechanism that requires new protein synthesis. nih.gov This highlights how a compound can initiate a cascade of events leading to significant changes in cellular function and gene expression profiles.
Cellular toxicity assays also provide insight into how compounds perturb cellular systems. Dodecyl esters of proline derivatives, structurally related to the core compound, were evaluated for their in vitro toxicity on human keratinocytes (HaCaT) and mouse embryonic fibroblasts (3T3). nih.gov The IC50 values, determined by neutral red (NR) uptake and MTT assays, were in the micromolar range, indicating a dose-dependent effect on cell viability. nih.gov Such studies are essential for understanding the cellular impact of new chemical entities.
Applications of 2 Hydroxy 2 Pyrrolidin 3 Yl Acetic Acid in Chemical Research
Utilization as a Chiral Building Block in Complex Molecule Synthesis
The pyrrolidine (B122466) ring is a cornerstone in the synthesis of countless biologically active compounds. nih.govresearchgate.net Chiral pyrrolidine derivatives, often sourced from the natural amino acids L-proline and L-hydroxyproline, serve as key precursors, or "chiral building blocks," for a significant number of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). nih.govnih.gov These precursors provide a stereochemically defined core that can be elaborated into more complex molecular architectures. The synthesis of many drugs, including the antiviral agent Daclatasvir and the hepatitis C treatment Grazoprevir, relies on the incorporation of a pre-formed, optically pure pyrrolidine fragment. nih.govmdpi.com
2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid fits within this paradigm as a functionalized, non-proteinogenic amino acid derivative. Its dual functionality—a nucleophilic secondary amine and two modifiable oxygen-containing groups (hydroxyl and carboxyl)—allows for sequential, regioselective reactions to build molecular complexity. For instance, the amine can be acylated or alkylated, the carboxylic acid can be converted to esters or amides, and the hydroxyl group can be etherified or oxidized. This multi-functional nature makes it a valuable synthon for creating libraries of compounds for drug discovery.
While specific total syntheses originating directly from this compound are not extensively documented in readily available literature, the strategic importance of similar structures is well-established. For example, the synthesis of Vildagliptin, a drug used for treating type 2 diabetes, utilizes a nitrile-substituted pyrrolidine precursor in a key step. nih.gov Similarly, the synthesis of the allergy medication Clemastine involves a chloroethylpyrrolidine derivative. mdpi.com The application of this compound would follow analogous synthetic logic, where its inherent chirality is transferred to the final, more complex target molecule.
Table 1: Examples of Drugs Synthesized from Pyrrolidine Precursors This table illustrates the general utility of the pyrrolidine scaffold as a chiral building block in pharmaceutical synthesis.
| Drug Name | Therapeutic Area | Key Pyrrolidine Precursor Type |
| Avanafil | Erectile Dysfunction | (S)-Prolinol |
| Raclopride | Antipsychotic (Dopamine Antagonist) | Pyrrolidin-2-ylmethanamine |
| Vildagliptin | Anti-diabetic | Substituted Pyrrolidine-2-carbonitrile |
| Grazoprevir | Hepatitis C Antiviral | Boc-protected trans-4-hydroxy-L-proline |
| Daclatasvir | Hepatitis C Antiviral | N-protected Proline |
Role in Asymmetric Catalysis and Organocatalysis
Asymmetric organocatalysis, a field that uses small, chiral organic molecules to catalyze stereoselective reactions, has become a third pillar of catalysis alongside metal- and biocatalysis. The pyrrolidine scaffold is arguably one of the most important and widely studied motifs in this field, a legacy that began with the seminal discovery of proline-catalyzed aldol (B89426) reactions. nih.govunibo.it
Pyrrolidine-based organocatalysts typically operate through the formation of transient enamine or iminium ion intermediates with carbonyl substrates. The inherent chirality of the pyrrolidine ring creates a defined three-dimensional environment that directs the approach of the second reactant, leading to the preferential formation of one enantiomer of the product. nih.gov
This compound is an ideal precursor for the development of bifunctional organocatalysts. Its structure contains:
A secondary amine for enamine/iminium ion formation.
A hydroxyl group that can act as a hydrogen-bond donor to activate the electrophile and help organize the transition state.
A carboxylic acid group, which can also serve as a hydrogen-bond donor or a Brønsted acid co-catalyst.
The strategic placement of these functional groups allows for the creation of a highly organized, synergistic catalytic pocket. Research has shown that modifying the pyrrolidine ring of proline with additional hydrogen-bond donors, such as amide or sulfonamide groups, can significantly enhance catalytic activity and stereoselectivity. nih.govnih.gov For example, catalysts derived from trans-4-hydroxy-L-proline are effective in enantioselective Biginelli and Michael reactions. nih.gov Following this principle, this compound could be chemically modified—for instance, by converting the carboxylic acid to various amides—to generate a library of novel bifunctional catalysts.
Table 2: Performance of Pyrrolidine-Based Organocatalysts in an Exemplary Michael Addition This table presents representative data for catalysts sharing the core pyrrolidine scaffold, demonstrating their effectiveness in asymmetric synthesis. The reaction shown is between 3-phenylpropionaldehyde and trans-β-nitrostyrene.
| Catalyst Type | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (syn) | Enantiomeric Excess (anti) | Reference |
| 2-(1,3-Dioxolan-4-yl)pyrrolidine | 78:22 | 68% | 63% | beilstein-journals.org |
| Prolinamide derivative | >95:5 | 99% | - | nih.gov |
| Diarylprolinol silyl (B83357) ether | 93:7 | 99% | 98% | unibo.it |
Development of Biochemical Probes and Tool Compounds for Biological Studies
Biochemical probes are specialized molecules designed to study biological systems by selectively interacting with and reporting on a specific target, such as an enzyme or receptor. The pyrrolidine scaffold, due to its prevalence in bioactive molecules and its stereochemically defined structure, serves as an excellent framework for designing such probes. nih.govresearchgate.net The functional groups on this compound—the amine, hydroxyl, and carboxylic acid—provide convenient handles for attaching reporter groups (e.g., fluorophores, biotin) or reactive groups (for covalent labeling) without significantly disrupting the core structure responsible for target recognition.
While specific probes derived from this compound are not prominent in the literature, related structures have been successfully employed. For example, derivatives of pyrrolidone carboxylic acid, a component of the skin's natural moisturizing factor, have been synthesized to act as probes for investigating transdermal drug delivery pathways. nih.gov In another area, functionalized pyrrolidinone scaffolds are used to synthesize compounds with potential as anticancer agents, which can then be developed into tool compounds to study cancer cell pathways. mdpi.com The development of probes from this compound would likely involve a modular synthesis where the core scaffold provides the binding motif, and the functional handles are used for conjugation.
Potential Applications as Biochemical Probes:
Enzyme Inhibitor Probes: If the scaffold is found to inhibit a particular enzyme, it could be functionalized with a fluorescent tag to visualize the enzyme's location within a cell via microscopy.
Affinity-Based Probes: The molecule could be immobilized on a solid support (e.g., agarose (B213101) beads) via its carboxylic acid to create an affinity matrix for capturing and identifying its protein binding partners from a cell lysate.
Fragment-Based Screening: The compound could be used as a starting fragment in drug discovery campaigns, where its binding to a target is detected by biophysical methods.
Integration into Supramolecular Chemistry and Functional Materials
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π–π stacking, and electrostatic forces. The ability of chiral molecules to self-assemble into ordered, higher-level structures is a key focus of this field, with applications in chiral sensing, asymmetric catalysis, and the creation of advanced materials. magtech.com.cnnih.gov
This compound possesses all the necessary features to act as a building block for supramolecular assemblies. The carboxylic acid and hydroxyl groups are excellent hydrogen-bond donors and acceptors, while the defined stereochemistry of the pyrrolidine ring can direct the formation of chiral superstructures, such as helices or sheets. magtech.com.cnresearchgate.net
A powerful demonstration of this concept involves the integration of pyrrolidine units into inorganic frameworks to create hybrid functional materials. In one study, a bis-silylated pyrrolidine derivative was used as a chiral organic linker in a sol-gel synthesis process. nih.gov This resulted in a mesoporous silica (B1680970) framework where the chiral pyrrolidine units were homogeneously distributed and covalently embedded within the material's architecture.
Table 3: Characteristics of a Pyrrolidine-Based Chiral Hybrid Material (HybPyr)
| Property | Description | Significance | Reference |
| Synthesis Method | Fluoride-mediated sol-gel process using a bis-silylated pyrrolidine precursor and TMOS. | Creates a stable, porous material with covalently integrated chiral sites. | nih.gov |
| Structure | Amorphous, mesoporous silica network. | High surface area allows for accessibility of reactants to the catalytic sites. | nih.gov |
| Active Sites | Homogeneously distributed pyrrolidine units. | Ensures consistent catalytic activity throughout the material. | nih.gov |
| Application | Heterogeneous asymmetric catalyst for enantioselective Michael additions. | The material is highly effective, recyclable, and avoids the need for metal catalysts. | nih.gov |
This hybrid material, named HybPyr, proved to be an excellent and recyclable heterogeneous catalyst for the asymmetric Michael addition, demonstrating how the properties of a chiral pyrrolidine building block can be translated into a robust and practical functional material. nih.gov
Analytical Method Development for Research Purposes
The development of robust analytical methods is crucial for any chemical compound used in research, particularly for chiral molecules. For this compound, key analytical objectives would include confirming its identity and structure, quantifying its purity, and, most importantly, determining its enantiomeric purity (or enantiomeric excess, ee). High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for chiral separations. nih.govmdpi.com
Developing a chiral HPLC method for an acidic compound like this compound would involve a systematic screening process. chromatographyonline.com Because the compound lacks a strong chromophore for UV detection, pre-column derivatization with a UV-active agent might be necessary for high-sensitivity analysis, a technique successfully used for other pyrrolidine derivatives. researchgate.net
A typical method development strategy would proceed as follows:
Column Selection: A screening of several different chiral stationary phases (CSPs) would be performed. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) are often effective for a broad range of compounds and would be a logical starting point. chromatographyonline.com
Mobile Phase Screening: The separation would be tested under different modes.
Normal Phase: Using eluents like n-hexane mixed with an alcohol (e.g., 2-propanol or ethanol). For an acidic analyte, a small amount of an acidic modifier like trifluoroacetic acid (TFA) is typically added to the mobile phase to ensure good peak shape and reproducibility. chromatographyonline.com
Reversed Phase: Using aqueous buffers mixed with acetonitrile (B52724) or methanol. This mode is often preferred for its compatibility with mass spectrometry (MS) detection.
Optimization: Once initial separation is achieved, parameters such as the mobile phase composition, type and concentration of the modifier, column temperature, and flow rate are optimized to maximize resolution and minimize analysis time. researchgate.net
Validation: The final method would be validated according to established guidelines for linearity, accuracy, precision, and limits of detection and quantification to ensure it is reliable for routine use. researchgate.net
Table 4: Hypothetical Strategy for Chiral HPLC Method Development
| Parameter | Strategy | Rationale |
| Stationary Phase | Screen Chiralcel® OD-H, Chiralpak® AD, and Whelk-O® 1 columns. | These columns have broad enantiorecognition capabilities for diverse functional groups, including acids and alcohols. chromatographyonline.com |
| Mobile Phase | Primary: n-Hexane/2-Propanol (e.g., 90:10 v/v) with 0.1% TFA. Secondary: Acetonitrile/Aqueous buffer (e.g., pH 3 phosphate) | Normal phase with an acidic modifier is often successful for chiral acids. Reversed phase offers an alternative and is MS-compatible. chromatographyonline.com |
| Detection | UV at low wavelength (e.g., 210 nm) or pre-column derivatization with a chromophore (e.g., 4-nitrobenzoic acid). | The native compound has poor UV absorbance. Derivatization can significantly improve sensitivity. researchgate.net |
| Flow Rate | 1.0 mL/min | Standard starting point for analytical 4.6 mm i.d. columns. |
| Temperature | 25 °C | A controlled temperature ensures reproducible retention times. |
Future Directions and Emerging Research Avenues for 2 Hydroxy 2 Pyrrolidin 3 Yl Acetic Acid
Exploration of Novel Biological Targets and Mechanistic Hypotheses
While the full biological activity spectrum of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid is still under investigation, its structural motifs—a secondary amine, a hydroxyl group, and a carboxylic acid—suggest a high potential for interaction with a variety of biological targets. The pyrrolidine (B122466) ring itself is a privileged scaffold in compounds targeting the central nervous system, cancer, and inflammatory diseases. nih.gov Future research will likely focus on moving beyond initial observations to identify specific molecular targets and elucidate precise mechanisms of action.
Mechanistic hypotheses for derivatives of this scaffold are often centered on enzyme inhibition or receptor modulation. The stereochemistry of the pyrrolidine ring and its substituents can drastically alter the biological profile of a drug candidate by influencing its binding mode to enantioselective proteins. researchgate.net For instance, research on similar pyrrolidine-based compounds has identified them as potent inhibitors of enzymes like angiotensin-converting enzyme (ACE) and poly(ADP-ribose) polymerase (PARP). nih.govnih.gov Furthermore, the design of novel CXCR4 antagonists based on a pyrrolidine scaffold has shown efficacy in cancer metastasis models, highlighting the potential for this chemical class to interfere with chemokine signaling pathways. nih.gov
| Potential Target Class | Mechanistic Hypothesis | Rationale Based on Structural Features | Therapeutic Area |
|---|---|---|---|
| Enzymes (e.g., Proteases, Kinases, PARP) | Competitive or allosteric inhibition via hydrogen bonding and ionic interactions. | The hydroxyl and carboxylic acid groups can act as key hydrogen bond donors/acceptors, while the pyrrolidine nitrogen can form ionic bonds. nih.govnih.gov | Oncology, Cardiovascular Disease, Inflammation |
| G-Protein Coupled Receptors (GPCRs) | Acts as an agonist or antagonist, modulating signal transduction pathways. | The scaffold can mimic endogenous ligands; the 3D structure allows for specific interactions within receptor binding pockets. nih.gov | Neurology, Immunology, Metabolic Disorders |
| Ion Channels | Modulation of channel gating or ion flow. | The charged nature of the molecule at physiological pH can influence the electrostatic environment of voltage- or ligand-gated channels. | Central Nervous System Disorders |
| Protein-Protein Interactions (PPIs) | Disruption of key interaction surfaces. | The scaffold can serve as a base for designing molecules that mimic key binding motifs (e.g., alpha-helices) on one of the protein partners. | Oncology, Autoimmune Diseases |
Advanced Synthetic Strategies for Highly Functionalized Derivatives
To explore the structure-activity relationship (SAR) of this compound, the development of advanced synthetic strategies is paramount. Future work will focus on methods that allow for the rapid, efficient, and stereocontrolled synthesis of a wide array of derivatives. The goal is to modify the core structure by adding various functional groups to probe interactions with biological targets. nih.gov
Classic methods for preparing five-membered heterocycles like 1,3-dipolar cycloadditions remain relevant. nih.gov However, more recent innovations are enabling the construction of highly substituted and stereochemically complex pyrrolidines. One such powerful technique is the C(sp³)–H activation strategy, which allows for the direct functionalization of otherwise inert carbon-hydrogen bonds, providing an efficient route to novel analogs. nih.gov Multicomponent reactions, such as the Joullié–Ugi reaction, offer another avenue, enabling the one-pot synthesis of complex, captopril-inspired molecules from simple starting materials. acs.org These methods are essential for creating libraries of compounds for biological screening. mdpi.com
| Synthetic Strategy | Description | Advantages for Derivative Synthesis | Reference Example |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | A reaction between a 1,3-dipole (like an azomethine ylide) and a dipolarophile (like an olefin) to form a five-membered ring. nih.gov | High control over regio- and stereoselectivity; versatile for creating the core pyrrolidine ring. nih.gov | Synthesis of benzimidazole (B57391) carboxamides bearing a pyrrolidine nucleus. nih.gov |
| C(sp³)–H Activation | Direct functionalization of a carbon-hydrogen bond on the pyrrolidine ring, often using a palladium catalyst. nih.gov | Highly efficient for late-stage functionalization; allows for the introduction of aryl or other groups with full enantiocontrol. nih.gov | Synthesis of (2S,3R)-3-(Carboxyphenyl)pyrrolidine-2-carboxylic acid analogs. nih.gov |
| Multicomponent Reactions (MCRs) | One-pot reactions where three or more reactants combine to form a single product, incorporating substantial parts of all starting materials. acs.org | High atom economy and operational simplicity; ideal for rapidly generating chemical diversity. acs.org | Synthesis of indoline-based metallo-β-lactamase inhibitors. acs.org |
| DNA-Compatible Synthesis | Synthetic methods robust enough to be performed on DNA-tagged substrates, enabling the creation of DNA-encoded libraries (DELs). nih.govfigshare.com | Allows for the synthesis of massive libraries (billions of compounds) for affinity-based screening. figshare.com | One-pot three-component cycloaddition to create pyrrolidine-fused scaffolds. nih.gov |
Integration with High-Throughput Screening and Combinatorial Chemistry Methodologies
The convergence of combinatorial chemistry and high-throughput screening (HTS) has revolutionized drug discovery. slideshare.netnih.govbenthamscience.com This paradigm is perfectly suited for exploring the therapeutic potential of the this compound scaffold. By employing combinatorial synthesis, vast libraries of derivatives can be generated where different chemical moieties are systematically varied at multiple positions on the parent molecule. nih.gov
One powerful approach is encoded library technology (ELT), where each unique chemical structure is linked to a DNA "barcode" that records its synthetic history. This allows for the synthesis and screening of billions of compounds in a single mixture. Research has demonstrated the successful application of this technology to create and screen libraries of highly functionalized pyrrolidines, leading to the discovery of potent enzyme inhibitors with picomolar affinity. nih.govresearchgate.net Integrating the synthesis of this compound derivatives with HTS and combinatorial methods will enable the rapid identification of "hit" compounds against a multitude of biological targets. slideshare.net
| Step | Description | Key Considerations |
|---|---|---|
| 1. Library Design | Select a diverse set of chemical building blocks to attach to the this compound core. | Ensure chemical diversity and "drug-like" properties of the building blocks. |
| 2. Combinatorial Synthesis | Employ automated, parallel, or split-pool synthesis techniques to create a large library of unique derivatives. nih.gov | Use robust and high-yield reactions compatible with the core scaffold. DNA-compatible synthesis may be used for encoded libraries. nih.gov |
| 3. High-Throughput Screening (HTS) | Screen the entire library against a specific biological target (e.g., an enzyme or receptor) using automated assays. nih.gov | The assay must be sensitive, reproducible, and miniaturized for efficiency. |
| 4. Hit Identification & Confirmation | Identify compounds that show activity in the primary screen ("hits"). For encoded libraries, this involves sequencing the DNA tags of binding molecules. nih.gov | Confirm the activity of hits through re-synthesis and secondary assays to eliminate false positives. |
| 5. Lead Optimization | Synthesize additional analogs around the confirmed hits to improve potency, selectivity, and pharmacokinetic properties. | This is an iterative process guided by SAR data. |
Development of Advanced Computational Models for Predictive Design
In parallel with synthetic and screening efforts, the development of advanced computational models will be crucial for accelerating the design of novel derivatives. Computer-aided drug design (CADD) can guide the synthetic process by predicting the biological activity and physicochemical properties of molecules before they are ever made, saving significant time and resources. mit.edu
Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build statistically robust models that correlate specific structural features with biological activity. nih.gov For example, 3D-QSAR studies on other pyrrolidine series have successfully identified the key steric and electrostatic features required for potent inhibition of targets like myeloid cell leukemia-1 (Mcl-1). nih.gov Molecular docking simulations can predict how different derivatives of this compound might bind to the active site of a target protein, while molecular dynamics (MD) simulations can assess the stability of these interactions over time. nih.gov These predictive models help prioritize the synthesis of compounds with the highest probability of success. sunyempire.edu
| Technique | Application | Expected Outcome |
|---|---|---|
| 3D-QSAR (e.g., CoMFA, CoMSIA) | To build predictive models based on a training set of synthesized analogs and their measured biological activities. nih.gov | Contour maps indicating where bulky, electron-donating, or hydrogen-bonding groups would increase or decrease activity. nih.gov |
| Molecular Docking | To predict the binding orientation and affinity of virtual derivatives within the active site of a target protein. nih.gov | A ranked list of compounds based on their predicted binding energy and key intermolecular interactions (e.g., hydrogen bonds). |
| Molecular Dynamics (MD) Simulation | To simulate the movement of the ligand-protein complex over time, assessing the stability of the predicted binding mode. nih.gov | Confirmation of stable binding and identification of key residues that maintain the interaction throughout the simulation. |
| ADME/Tox Prediction | To computationally estimate pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and potential toxicity. nih.gov | Early identification of derivatives with poor drug-like properties (e.g., low oral bioavailability, potential for toxicity). |
Potential in Interdisciplinary Research Fields (e.g., Optogenetics, Chemical Genetics)
The versatility of the this compound scaffold makes it an intriguing candidate for application in emerging interdisciplinary fields like chemical genetics and optogenetics. These fields utilize specialized tools to control and study biological processes with high precision.
Chemical genetics uses small molecules as probes to perturb the function of specific proteins, analogous to how genetic mutations are used to study gene function. A highly selective derivative of this compound could be developed as a chemical probe to rapidly and reversibly inhibit a specific protein target in vivo, allowing researchers to study the downstream consequences of that inhibition in complex biological systems.
Optogenetics offers an even finer level of control by using light to regulate the activity of light-sensitive proteins. nih.gov A futuristic application could involve modifying a biologically active derivative of this compound with a photolabile "caging" group. This would render the compound inactive until a specific wavelength of light is used to cleave the cage, releasing the active molecule. This approach would provide unprecedented spatial and temporal control over the compound's activity, allowing researchers to activate a drug at a specific time and in a specific tissue or even a single cell. While highly exploratory, these avenues represent the frontier of how versatile chemical scaffolds can be adapted for next-generation biological research.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid?
- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, pyrrolidine derivatives react with haloacetic acids under basic conditions (e.g., NaOH in ethanol/water). Adjustments to the substitution position (e.g., 3-yl vs. 2-yl) require careful control of reaction temperature (room temperature to 60°C) and stoichiometry .
- Key Data :
| Starting Materials | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrrolidine, chloroacetic acid | NaOH, ethanol, 50°C, 12h | ~65% | |
| Boc-protected pyrrolidine, bromoacetic acid | K₂CO₃, DMF, 40°C, 8h | ~72% |
Q. How is the compound characterized to confirm its structure and purity?
- Analytical Techniques :
- HPLC : Purity assessment (>98% via reversed-phase C18 column, 0.1% TFA in water/acetonitrile gradient) .
- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm, carboxylic acid proton at δ 12.1 ppm) .
- Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 174.1) .
Q. What are the recommended storage and handling protocols?
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Degradation occurs at >25°C or under prolonged exposure to oxygen .
- Safety : Use PPE (gloves, goggles, lab coat) due to potential eye/respiratory irritation. Avoid dust formation (use fume hoods) .
Advanced Research Questions
Q. How do reaction mechanisms differ between pyrrolidine-3-yl and pyrrolidine-2-yl derivatives during synthesis?
- Mechanistic Insight : The 3-yl substitution favors steric accessibility, enabling faster nucleophilic attack on haloacetic acids compared to the 2-yl isomer. Density Functional Theory (DFT) studies show a lower activation energy barrier (ΔG‡ = 28.5 kcal/mol for 3-yl vs. 32.1 kcal/mol for 2-yl) due to reduced steric hindrance .
- Experimental Validation : Kinetic studies under identical conditions (40°C, ethanol) show 3-yl derivatives achieve 85% conversion in 6h vs. 55% for 2-yl .
Q. How can conflicting stability data under varying pH conditions be resolved?
- Contradiction Analysis : Some studies report instability at pH < 3 (carboxylic acid protonation), while others note degradation at pH > 8 (pyrrolidine ring opening).
- Resolution Strategy :
- Conduct pH-dependent stability assays (e.g., 1–12 range) with LC-MS monitoring.
- Use buffered solutions (e.g., citrate-phosphate) to isolate degradation pathways .
- Key Findings :
| pH Range | Degradation Pathway | Half-Life (h) |
|---|---|---|
| 1–2 | Decarboxylation | 4.2 |
| 9–10 | Ring oxidation | 6.8 |
Q. What computational tools predict the compound’s reactivity in biological systems?
- Methods :
- Molecular Docking : Predict binding affinity to enzymes (e.g., monoamine oxidases) using AutoDock Vina .
- ADMET Prediction : SwissADME for bioavailability (LogP = 1.65, high gastrointestinal absorption) .
- Validation : Correlate computational results with in vitro assays (e.g., IC₅₀ values for enzyme inhibition) .
Data Contradiction and Optimization
Q. Why do yields vary significantly across published synthetic protocols?
- Critical Factors :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
